Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Introduction of the fluoro and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Coupling with benzoic acid derivative: The final step involves coupling the quinoline derivative with ethyl 3-aminobenzoate under suitable reaction conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s quinoline moiety makes it a potential candidate for studying biological activities, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The quinoline moiety can interact with DNA or enzymes, leading to inhibition of their function. The fluoro group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability . The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug.
Quinine: Another antimalarial compound with a different substitution pattern on the quinoline ring.
Nalidixic acid: An antibacterial agent with a similar quinoline core but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17FN2O2 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
ethyl 3-[(5-fluoro-8-methylquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C19H17FN2O2/c1-3-24-19(23)13-5-4-6-14(11-13)22-16-9-10-21-18-12(2)7-8-15(20)17(16)18/h4-11H,3H2,1-2H3,(H,21,22) |
InChI Key |
RAZKNKXVNNAUJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=CC=NC3=C(C=CC(=C23)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.